
Suramin
Übersicht
Beschreibung
Suramin ist eine polysulfonierte Naphthylharnstoffverbindung, die erstmals im frühen 20. Jahrhundert von der deutschen Firma Bayer synthetisiert wurde. Im Laufe der Jahre hat sich gezeigt, dass this compound eine breite Palette von Anwendungen hat, darunter antivirale, krebshemmende und antiparasitäre Aktivitäten .
Herstellungsmethoden
This compound wird durch eine Reihe chemischer Reaktionen synthetisiert, an denen Naphthalinderivate beteiligt sind. Eine gängige Methode verwendet 8-[3-Amino-1-phenylenphosphinylidyndimido- (4-methyl-3; 1-phenylen)] phosphinylidyndimido-1,3,5-Naphthalen-trisulfonsäure-trisodium als Ausgangsmaterial. Diese Verbindung wird in Dimethylformamid (DMF) gelöst und mit Phosphinylidyndimidazol in Methylendichlorid bei Raumtemperatur zwei Stunden lang umgesetzt. Das resultierende Produkt wird durch Säulenchromatographie gereinigt, um this compound mit hoher Reinheit zu erhalten . Industrielle Produktionsmethoden beinhalten häufig katalytische Hydrierung unter Verwendung von Palladium auf Kohlenstoff (Pd/C) und Acylierungsreaktionen mit 1,1'-Carbonyldiimidazol, um Ausbeute und Sicherheit zu verbessern .
Vorbereitungsmethoden
Suramin is synthesized through a series of chemical reactions involving naphthalene derivatives. One common method involves the use of 8-[3-amino-1-phenylene phosphinylidyne imido- (4-methyl-3; 1-phenylene)] phosphinylidyne imido-1,3,5-naphthalene trisulfonic acid trisodium as a starting material. This compound is dissolved in dimethylformamide (DMF) and reacted with phosphinylidyne diimidazole in methylene dichloride at room temperature for two hours. The resulting product is purified through column chromatography to obtain this compound with high purity . Industrial production methods often involve catalytic hydrogenation using palladium on carbon (Pd/C) and acylation reactions with 1,1’-carbonyldiimidazole to improve yield and safety .
Analyse Chemischer Reaktionen
Suramin durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Es kann durch Enzyme oxidiert werden, die an der Oxidation von reduziertem Nicotinamid-Adenin-Dinukleotid (NADH) beteiligt sind, das eine Rolle bei der Zellatmung und Glykolyse spielt . Reduktionsreaktionen beinhalten oft die Verwendung von Reduktionsmitteln wie Eisenpulver oder katalytische Hydrierung mit Palladium auf Kohlenstoff . Substitutionsreaktionen können mit Sulfonsäuregruppen auftreten, was zur Bildung verschiedener this compound-Analoga führt . Zu den wichtigsten Produkten, die aus diesen Reaktionen entstehen, gehören verschiedene this compound-Derivate mit modifizierten biologischen Aktivitäten .
Wissenschaftliche Forschungsanwendungen
Parasitic Infections
Suramin is historically recognized for its role in treating human African trypanosomiasis (HAT) and river blindness (Onchocerciasis). It functions as an anti-trypanosomal agent by inhibiting the proliferation of the parasite.
Case Study: Treatment of HAT
- Study : this compound remains the first-line treatment for the early stage of HAT.
- Findings : A study confirmed that this compound effectively reduces parasitemia and improves patient outcomes in endemic regions, showcasing its long-standing efficacy in public health .
Viral Infections
This compound has demonstrated antiviral properties against several viruses, including Zika, Ebola, and SARS-CoV-2. Its mechanisms involve inhibiting viral entry and replication.
Research Insights
- Ebola Virus : this compound was shown to inhibit host cell invasion by the Ebola virus, offering potential therapeutic avenues during outbreaks .
- SARS-CoV-2 : Recent studies indicated that this compound could reduce viral replication significantly, suggesting its utility in managing COVID-19 .
Cancer Therapy
This compound's ability to interfere with growth factor signaling has led to its investigation in cancer treatment.
Case Study: Cancer Treatment
- Clinical Trials : this compound has been studied in hormone-refractory metastatic prostate cancer. Early-phase trials indicate potential benefits when combined with other therapies .
Neurodevelopmental Disorders
Recent research has explored this compound's application in treating autism spectrum disorder (ASD). The drug's mechanism involves modulating purinergic signaling pathways thought to contribute to ASD symptoms.
Clinical Trials
- This compound Autism Treatment-1 (SAT-1) Trial : This double-blind study assessed low-dose this compound's safety and efficacy in children with ASD. Results indicated improvements in social communication and behavior metrics among treated subjects compared to placebo .
- Parent Reports : Families reported significant behavioral improvements following treatment, emphasizing this compound's potential as a therapeutic option for ASD .
Wound Healing
Recent findings suggest that this compound may play a role in enhancing wound healing processes.
Research Findings
- Oral Mucositis and Diabetic Foot Ulcers : Researchers at the University of Arizona reformulated this compound to target oral mucositis and diabetic foot ulcers, showing promise in accelerating healing compared to traditional treatments .
Summary Table of this compound Applications
Wirkmechanismus
The exact mechanism of action of suramin is not fully understood, but it is believed to involve multiple molecular targets and pathways. This compound inhibits enzymes involved in the oxidation of reduced nicotinamide-adenine dinucleotide, which affects cellular respiration and glycolysis in parasites . It also acts as an antagonist of P2 receptors and an agonist of Ryanodine receptors, which play roles in cellular signaling and calcium homeostasis . Additionally, this compound can inhibit follicle-stimulating hormone receptors and prothrombin, contributing to its diverse biological activities .
Vergleich Mit ähnlichen Verbindungen
Suramin ist aufgrund seiner polysulfonierten Struktur und seiner breiten Palette an biologischen Aktivitäten einzigartig. Zu ähnlichen Verbindungen gehört Chinacrin, das ebenfalls antivirale und antiparasitäre Eigenschaften besitzt . Weitere verwandte Verbindungen sind Glykosaminoglykane wie Heparin, die strukturelle Ähnlichkeiten mit this compound aufweisen und an mehrere Proteinziele binden können . Suramins hohe konformative Flexibilität und negative Ladung machen es besonders promiscuös gegenüber positiv geladenen Stellen innerhalb von Nukleinsäure-bindenden Proteinen .
Fazit
This compound ist eine vielseitige Verbindung mit einer reichen Geschichte und einer großen Bandbreite an Anwendungen in Medizin und wissenschaftlicher Forschung. Seine einzigartige chemische Struktur und seine vielfältigen biologischen Aktivitäten machen es zu einem wertvollen Werkzeug im Kampf gegen parasitäre Krankheiten, Virusinfektionen und Krebs.
Biologische Aktivität
Suramin is a polysulfonated naphthylureic compound that exhibits a wide range of biological activities, making it a subject of interest in various therapeutic areas, including cancer treatment, neurological disorders, and metabolic syndromes. Initially developed as an anti-parasitic agent, this compound has shown potential in inhibiting several biological pathways and processes, which can have both therapeutic benefits and adverse effects.
This compound's biological activity is attributed to its ability to interact with various proteins and enzymes:
- Inhibition of Enzymatic Activity : this compound inhibits multiple enzymes involved in DNA and RNA synthesis, including DNA polymerases, RNA polymerases, and telomerase . It also affects phospholipase A2 and protein kinases, which are crucial in cell signaling pathways.
- Receptor Interactions : The compound blocks the binding of growth factors such as FGF1 to its receptor FGFRD2, preventing downstream signaling that leads to cell proliferation . This mechanism underlies its anti-proliferative effects observed in cancer models.
- Neurological Effects : this compound has been associated with neurotoxicity, particularly peripheral neuropathy. A study indicated that 88% of patients receiving higher doses experienced neuropathic symptoms . Monitoring is recommended to mitigate these risks.
Therapeutic Applications
This compound's diverse biological activities have led to its exploration in various therapeutic contexts:
- Cancer Treatment : this compound has demonstrated efficacy in hormone-refractory metastatic prostate cancer. Its ability to inhibit angiogenesis and tumor growth factors makes it a candidate for further investigation in oncology .
- Neurological Disorders : In autism spectrum disorder (ASD), low-dose this compound has shown promise. A phase I/II trial indicated improvements in behavioral scores without significant adverse effects . The drug appears to modulate purinergic signaling pathways disrupted in ASD.
- Chondroprotective Properties : Research suggests that this compound may enhance proteoglycan accumulation in cartilage, indicating potential applications in treating osteoarthritis or cartilage damage .
Case Studies and Clinical Trials
Several clinical studies have explored the safety and efficacy of this compound:
- This compound Autism Treatment-1 (SAT-1) Trial : This small study reported improvements in social interaction and language skills among children with ASD treated with low-dose this compound. The findings suggest that this compound may address underlying metabolic dysfunctions associated with the disorder .
- Peripheral Neuropathy Study : A prospective study highlighted the incidence of dose-dependent peripheral neuropathy among patients receiving this compound for cancer treatment. Neurological evaluations revealed two distinct patterns of neuropathy related to cumulative dosing .
Pharmacokinetics
This compound exhibits a long half-life, averaging around 48 days, which influences its dosing regimen. Following administration, it can be detected in urine for extended periods (over 140 days), suggesting prolonged systemic effects .
Table 1: Summary of Pharmacokinetic Data
Parameter | Value |
---|---|
Half-life | 48 days |
Maximum plasma concentration (C_max) | Dose-dependent |
Urinary excretion (7 days) | <4% |
Detection period | >140 days |
Eigenschaften
IUPAC Name |
8-[[4-methyl-3-[[3-[[3-[[2-methyl-5-[(4,6,8-trisulfonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H40N6O23S6/c1-25-9-11-29(49(60)54-37-13-15-41(83(69,70)71)35-21-33(81(63,64)65)23-43(45(35)37)85(75,76)77)19-39(25)56-47(58)27-5-3-7-31(17-27)52-51(62)53-32-8-4-6-28(18-32)48(59)57-40-20-30(12-10-26(40)2)50(61)55-38-14-16-42(84(72,73)74)36-22-34(82(66,67)68)24-44(46(36)38)86(78,79)80/h3-24H,1-2H3,(H,54,60)(H,55,61)(H,56,58)(H,57,59)(H2,52,53,62)(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74)(H,75,76,77)(H,78,79,80) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAFUQMPZJWCLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C3C(=CC(=CC3=C(C=C2)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)NC(=O)C4=CC(=CC=C4)NC(=O)NC5=CC=CC(=C5)C(=O)NC6=C(C=CC(=C6)C(=O)NC7=C8C(=CC(=CC8=C(C=C7)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H40N6O23S6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
129-46-4 (hexa-hydrochloride salt) | |
Record name | Suramin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000145631 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1046344 | |
Record name | Suramin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1297.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Suramin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015582 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
8.72e-03 g/L | |
Record name | Suramin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015582 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The mechanism is unknown, but the trypanocidal activity may be due to the inhibition of enzymes involved with the oxidation of reduced nicotinamide-adenine dinucleotide (NADH), which functions as a co-enzyme in many cellular reactions, such as respiration and glycolysis, in the trypanosome parasite. Suramin's action in the treatment of onchocerciasis is macrofilaricidal and partially microfilaricidal. It may also act as an antagonist of P2 receptors and as an agonist of Ryanodine receptors. It also can inhibit follicle-stimulating hormone receptors. | |
Record name | Suramin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04786 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
145-63-1, 129-46-4 | |
Record name | Suramin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=145-63-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Suramin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000145631 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Suramin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04786 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Naganol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34936 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Suramin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8,8'-[carbonylbis[imino-3,1-phenylenecarbonylimino(4-methyl-3,1-phenylene)carbonylimino]]bisnaphthalene-1,3,5-trisulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.145 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SURAMIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6032D45BEM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Suramin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015582 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.